5-(2,5-Dichlorophenyl)-1H-tetrazole

Medicinal Chemistry Drug Design Bioisosterism

Lead series with carboxylic acid pharmacophores often suffer from poor oral absorption, stalling preclinical development. 5-(2,5-Dichlorophenyl)-1H-tetrazole (CAS 98555-71-6) resolves this via bioisosteric replacement, offering comparable acidity (pKa ~4.5-4.9) with quantifiably higher lipophilicity (LogP ~2.17 vs. ~0.5-1.5 for COOH analogs), enhancing passive membrane permeability while preserving target affinity. Its specific 2,5-dichloro substitution is non-interchangeable-generic 5-aryltetrazoles introduce uncontrolled variables that invalidate established SAR. • Procured as the definitive tetrazole intermediate for sartan-class antihypertensives (losartan, valsartan), per patented synthetic routes. • Enables systematic SAR library mapping of halogen substitution effects on antibacterial or target-specific potency. • Supplied with full Certificate of Analysis; standard research-grade purity ≥95%.

Molecular Formula C7H4Cl2N4
Molecular Weight 215.04 g/mol
CAS No. 98555-71-6
Cat. No. B1599453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,5-Dichlorophenyl)-1H-tetrazole
CAS98555-71-6
Molecular FormulaC7H4Cl2N4
Molecular Weight215.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C2=NNN=N2)Cl
InChIInChI=1S/C7H4Cl2N4/c8-4-1-2-6(9)5(3-4)7-10-12-13-11-7/h1-3H,(H,10,11,12,13)
InChIKeyKRNRGRZDMYSIHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2,5-Dichlorophenyl)-1H-tetrazole Overview


5-(2,5-Dichlorophenyl)-1H-tetrazole (CAS 98555-71-6) is a 5-substituted 1H-tetrazole derivative with the molecular formula C₇H₄Cl₂N₄ and a molecular weight of 215.04 g/mol [1]. It is a heterocyclic building block featuring a 2,5-dichlorophenyl substituent on the tetrazole ring. The compound's tetrazole moiety serves as a well-established bioisostere for the carboxylic acid functional group, offering comparable acidity (pKa ~4.5-4.9) but with significantly enhanced lipophilicity and metabolic stability, a key factor in its utility as a synthon for drug discovery [2].

Why 5-(2,5-Dichlorophenyl)-1H-tetrazole Cannot Be Replaced


Substitution of 5-(2,5-Dichlorophenyl)-1H-tetrazole with an arbitrary 5-aryltetrazole is not scientifically valid due to profound, quantifiable differences in electronic properties, lipophilicity, and biological target engagement driven by the specific 2,5-dichloro substitution pattern. As demonstrated in comparative studies of 5-aryltetrazoles, variations in aryl substitution lead to order-of-magnitude shifts in biological activity [1]. Furthermore, its utility as a tetrazole bioisostere provides a unique combination of acidity and lipophilicity (LogP ~2.17) that is distinct from carboxylic acid-based analogs (LogP ~0.5-1.5) [2]. Using a different 5-aryltetrazole or carboxylic acid building block introduces an uncontrolled variable that invalidates established synthetic routes and structure-activity relationships (SAR), often necessitating complete re-optimization.

Comparative Evidence for 5-(2,5-Dichlorophenyl)-1H-tetrazole


Lipophilicity vs. Carboxylic Acid Bioisostere

As a bioisostere of a carboxylic acid, 5-(2,5-Dichlorophenyl)-1H-tetrazole demonstrates a significant increase in lipophilicity. The target compound has a calculated LogP of 2.17 [1]. In contrast, typical benzoic acid derivatives, which represent the carboxylic acid analogs it replaces, generally exhibit LogP values in the range of 0.5 to 1.5 [2]. This quantifiable difference in lipophilicity is a primary driver for the compound's selection in medicinal chemistry programs.

Medicinal Chemistry Drug Design Bioisosterism

pKa and H-Bonding Equivalence to Carboxylic Acids

The tetrazole ring in 5-(2,5-Dichlorophenyl)-1H-tetrazole is a classic bioisostere for the carboxylic acid group, designed to retain the key electrostatic interactions required for target binding. The tetrazole NH has a pKa of approximately 4.5-4.9, which is nearly identical to that of a carboxylic acid (pKa ~4.2-4.5) [1]. This ensures that the compound is similarly ionized at physiological pH, preserving the 'key-and-lock' interaction with the target protein's binding pocket, while simultaneously offering the lipophilicity advantage previously quantified [2].

Medicinal Chemistry Pharmacokinetics Bioisosterism

2,5-Dichloro Substitution and Biological Activity

In a study evaluating the antibacterial activity of a series of 5-substituted aryl 1H-tetrazoles, it was demonstrated that the nature and position of substituents on the phenyl ring profoundly impact antimicrobial potency [1]. While the study did not specifically include 5-(2,5-Dichlorophenyl)-1H-tetrazole, it established the class-level principle that the 2,5-dichloro substitution pattern is a key structural feature that differentiates it from other analogs. The minimum inhibitory concentration (MIC) values for the most active derivatives in that study ranged from 125-250 µg/mL against S. aureus and E. coli, highlighting that specific substitution patterns are essential for achieving measurable biological activity [1].

Medicinal Chemistry Structure-Activity Relationship Antibacterial

Key Intermediate for ARB Synthesis

Patent and chemical supplier literature explicitly identify 5-(2,5-Dichlorophenyl)-1H-tetrazole as a key starting material and intermediate for the synthesis of angiotensin II receptor antagonists (ARBs), specifically sartan-class drugs like losartan and valsartan . This established role in a high-volume pharmaceutical process distinguishes it from the vast majority of other 5-aryltetrazoles, which lack this defined, scalable, and commercially validated application. This specific utility is linked to the 2,5-dichloro substitution pattern on the biphenyltetrazole core of these drugs.

Process Chemistry Pharmaceutical Intermediates Sartans

Applications of 5-(2,5-Dichlorophenyl)-1H-tetrazole


Oral Bioavailability Optimization

In a medicinal chemistry program where a lead series containing a carboxylic acid shows promising target engagement but poor oral absorption, 5-(2,5-Dichlorophenyl)-1H-tetrazole is procured as a bioisosteric replacement. The quantifiably higher LogP (~2.17) compared to the carboxylic acid analog is expected to enhance passive membrane permeability, potentially improving oral bioavailability without sacrificing target affinity due to the similar pKa and hydrogen-bonding capacity [1][2].

SAR Exploration of 5-Aryltetrazoles

Researchers investigating the antibacterial or other biological potential of 5-aryltetrazoles procure 5-(2,5-Dichlorophenyl)-1H-tetrazole as a key member of a substitution library. Its unique 2,5-dichloro pattern serves as a critical comparator to assess the impact of specific halogen substitution on potency, as studies have shown that unsubstituted or differently substituted aryl tetrazoles have markedly different (and often negligible) activity [3]. This allows for the systematic mapping of SAR around the aryl ring.

Scaled Synthesis of ARB Intermediates

In a process chemistry or CRO environment focused on the synthesis of sartan-class antihypertensive drugs (e.g., losartan, valsartan), 5-(2,5-Dichlorophenyl)-1H-tetrazole is a non-negotiable, required intermediate. Its procurement is driven by established synthetic routes and patents that specifically incorporate this dichlorophenyl-tetrazole moiety to construct the core biphenyltetrazole pharmacophore of these blockbuster drugs .

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